2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-23-9-12(21-22-23)15(25)24-7-5-11(6-8-24)10-26-14-4-2-3-13(20-14)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCULFQNAKWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a novel heterocyclic compound that integrates a triazole ring with a piperidine moiety. This unique structure is believed to confer significant biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesis methods.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.27 g/mol. The structural components include:
- A triazole ring , known for its stability and biological activity.
- A piperidine moiety , which enhances the compound's interaction with biological targets.
- A trifluoromethyl group , which may increase lipophilicity and bioavailability.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring has been shown to interact with enzymes, particularly through hydrogen bonding with amino acids in active sites, potentially inhibiting their activity.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular metabolism.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. The specific compound under discussion has shown potential against various bacterial strains, with mechanisms likely involving disruption of cell wall synthesis or function.
Anticancer Activity
Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. For instance, related compounds have been evaluated for their cytotoxic effects on human cancer cell lines, showing promising results in inhibiting proliferation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | The compound exhibited significant inhibition against Staphylococcus aureus with an MIC of 12 µg/mL. |
| Study 2 | Anticancer Activity | In vitro studies on MCF-7 breast cancer cells showed an IC50 value of 5 µM, indicating potent cytotoxicity. |
| Study 3 | Mechanism Exploration | Analysis revealed that the compound induces apoptosis via caspase activation pathways in cancer cell lines. |
Synthesis Methods
The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, also known as the "click" reaction. This method is favored for its efficiency and high yield. The general procedure includes:
- Reagents : An azide compound and an alkyne are reacted in the presence of a copper catalyst.
- Reaction Conditions : Conducted under mild conditions to facilitate the formation of the triazole ring.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Q & A
Q. What are the optimal synthetic routes for this compound, and how should purity be assessed?
- Methodological Answer: The synthesis involves modular assembly of the triazole, piperidine, and pyridine moieties. Key steps include:
- Triazole-Piperidine Coupling: Use a carbodiimide-mediated coupling reaction (e.g., EDCI/HOBt) to attach 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to piperidin-4-ylmethanol .
- Pyridine Functionalization: Introduce the trifluoromethyl group via nucleophilic aromatic substitution or cross-coupling (e.g., Kumada coupling with CF₃-containing reagents) .
Purity Assessment: - HPLC-MS: Monitor reaction progress and confirm final purity (≥95% recommended for biological assays).
- ¹H/¹³C NMR: Verify structural integrity by comparing chemical shifts to analogous triazole-piperidine-pyridine derivatives .
Q. What techniques are recommended for structural characterization?
- Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement, particularly for resolving anisotropic displacement parameters in the triazole and trifluoromethyl groups. Employ WinGX for data processing and ORTEP for visualization .
- Spectroscopic Analysis:
- FT-IR: Confirm carbonyl (C=O) and triazole (C-N) stretches.
- NMR: Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals in the piperidine and pyridine regions .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Replicate Assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Orthogonal Assays: Pair enzyme inhibition studies (e.g., fluorometric assays) with cellular viability assays (e.g., MTT) to differentiate direct target engagement from off-target effects .
- Dose-Response Analysis: Calculate IC₅₀/EC₅₀ values across multiple replicates to identify outliers or non-linear trends .
Q. What strategies resolve crystallographic disorder in the piperidine or triazole moieties?
- Methodological Answer:
- Disordered Group Refinement: In SHELXL, split occupancy for atoms in the piperidine ring or triazole group exhibiting positional disorder. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Low-Temperature Data Collection: Reduce thermal motion by collecting data at 100 K using a cryoprotectant (e.g., glycerol) .
Q. How can structural analogs guide SAR studies?
- Methodological Answer:
- Analog Selection: Prioritize analogs with modifications in:
- Triazole Substituents: Replace 1-methyl with bulkier groups (e.g., benzyl) to assess steric effects.
- Pyridine Trifluoromethyl Position: Compare activity of 6-CF₃ vs. 5-CF₃ derivatives (see table below) .
| Analog Structure | Key Modification | Bioactivity Trend (vs. Target Compound) |
|---|---|---|
| 2-{[1-(1-Benzyl-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-CF₃-pyridine | Bulkier triazole substituent | Reduced solubility, improved IC₅₀ |
| 5-(Trifluoromethyl)pyridine derivative | CF₃ at position 5 | Loss of antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
